molecular formula C26H16Br2N2O2 B14376293 6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one CAS No. 88538-87-8

6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B14376293
CAS No.: 88538-87-8
M. Wt: 548.2 g/mol
InChI Key: SPSFMENPFYXXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound with the molecular formula C26H16Br2N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the bromination of a quinazolinone precursor followed by the introduction of phenoxy and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinazolinone compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed under conditions that may include elevated temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.

Scientific Research Applications

6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromo-3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one
  • 6,8-Dibromo-3-(4-chlorophenyl)-2-phenylquinazolin-4(3H)-one
  • 6,8-Dibromo-3-(4-fluorophenyl)-2-phenylquinazolin-4(3H)-one

Uniqueness

6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group, in particular, enhances its ability to interact with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

88538-87-8

Molecular Formula

C26H16Br2N2O2

Molecular Weight

548.2 g/mol

IUPAC Name

6,8-dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H16Br2N2O2/c27-18-15-22-24(23(28)16-18)29-25(17-7-3-1-4-8-17)30(26(22)31)19-11-13-21(14-12-19)32-20-9-5-2-6-10-20/h1-16H

InChI Key

SPSFMENPFYXXJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.